molecular formula C5H6N2OS B3381403 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone CAS No. 231297-64-6

1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone

Cat. No. B3381403
CAS RN: 231297-64-6
M. Wt: 142.18 g/mol
InChI Key: YUBNLAJRDTXTQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as 4-methyl-5-thiazolylethanone or MTE.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone in lab experiments is its ability to selectively target certain enzymes and signaling pathways. This allows for more precise and targeted studies. However, one of the limitations is the lack of information on its toxicity and potential side effects.

Future Directions

There are many future directions for the study of 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone. One direction is to further investigate its potential use in the treatment of Alzheimer's disease. Another direction is to study its toxicity and potential side effects in order to determine its safety for use in humans. Additionally, more research is needed to fully understand its mechanism of action and to identify other potential applications in various fields of science.
In conclusion, this compound is a promising compound that has potential applications in various fields of science. Its anti-inflammatory and anti-cancer properties make it a promising candidate for further study in the field of medicine. However, more research is needed to fully understand its mechanism of action and to determine its safety for use in humans.

Scientific Research Applications

1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone has been studied extensively for its potential applications in various fields of science. One of the most promising applications of this compound is in the field of medicine. It has been found to exhibit anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease.

properties

IUPAC Name

1-(4-methylthiadiazol-5-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS/c1-3-5(4(2)8)9-7-6-3/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBNLAJRDTXTQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of N-methoxy-N-methyl-4-methyl-1,2,3-thiadiazole-5-carboxamide (11.31 g, 60.4 mmol) in THF (100 ml) was added 2M diethyl ether solution of methylmagnesium iodide (45.3 ml, 90.6 mmol) over 0.5 h at 0° C. The mixture was allowed to warm to room temperature and stirred for 3 h. The mixture was quenched with saturated aqueous ammonium chloride (100 ml) and then extracted with diethyl ether (200 ml×2). The extracts were dried (MgSO4) and concentrated to give 7.49 g (87%) of the title compound as a pale brown oil.
Quantity
11.31 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45.3 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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